molecular formula C30H18N2O6 B3861557 5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione

Cat. No.: B3861557
M. Wt: 502.5 g/mol
InChI Key: KOLLJOJQYGFPGD-NTCAYCPXSA-N
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Description

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a nitrobenzoyl group, a phenylprop-1-enyl group, and an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with 3-[(E)-3-oxo-3-phenylprop-1-enyl]aniline, followed by cyclization to form the isoindole-1,3-dione ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The isoindole-1,3-dione core can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione is unique due to its combination of a nitrobenzoyl group, a phenylprop-1-enyl group, and an isoindole-1,3-dione core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2O6/c33-27(20-7-2-1-3-8-20)15-12-19-6-4-10-23(16-19)31-29(35)25-14-13-22(18-26(25)30(31)36)28(34)21-9-5-11-24(17-21)32(37)38/h1-18H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLJOJQYGFPGD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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